1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid
Overview
Description
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of indole, a heterocyclic aromatic organic compound, and features a sulfonic acid group at the 7th position. This compound is significant in various fields, including organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,1,2-Trimethyl-1H-benzo[e]indole as the primary starting material.
Sulfonation Reaction: The introduction of the sulfonic acid group is achieved through a sulfonation reaction. This involves treating the starting material with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-50°C, depending on the reactivity of the starting material and the sulfonating agent. The reaction mixture is then quenched with water or an appropriate solvent to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 1,1,2-Trimethyl-1H-benzo[e]indole and sulfonating agents are handled using automated systems to ensure precision and safety.
Continuous Flow Reactors: The reaction is often conducted in continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophilic substitution using reagents like sodium hydroxide or amines under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, or substituted compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: The compound is employed in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism
Properties
IUPAC Name |
1,1,2-trimethylbenzo[e]indole-7-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-15(2,3)14-12-6-5-11(20(17,18)19)8-10(12)4-7-13(14)16-9/h4-8H,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARITYWNMPFIJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600568 | |
Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113995-55-4 | |
Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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